Pinocarvyl acetate, trans-(-)-
Description
Significance in Monoterpenoid Chemistry and Biochemistry Research
Trans-(-)-Pinocarvyl acetate (B1210297) holds a significant position in the study of monoterpenoids, a large and diverse class of natural products. Its chemical structure, characterized by the pinane (B1207555) skeleton, makes it a valuable subject for investigations into stereospecific synthesis and enzymatic transformations. The compound is a derivative of pinocarveol (B1213195), and its formation often involves the acetylation of this precursor alcohol.
Research into trans-(-)-Pinocarvyl acetate is intrinsically linked to the study of its precursors, primarily α-pinene and β-pinene, which are abundant in nature. The biotransformation of these pinenes by microorganisms and plants provides a pathway for the formation of a variety of oxygenated pinane derivatives, including pinocarvyl acetate. This makes the compound a key target in studies aimed at understanding the enzymatic machinery responsible for terpene functionalization. Such research is crucial for the development of biocatalytic processes to produce valuable aroma and flavor compounds.
The chirality of trans-(-)-Pinocarvyl acetate is of particular interest to researchers. The specific stereochemistry of the molecule influences its biological activity and sensory properties. Therefore, the development of methods for the stereocontrolled synthesis and chiral resolution of pinocarvyl acetate and its derivatives is an active area of research. Understanding the stereochemical aspects of its formation and reactions is fundamental to advancing the broader field of asymmetric synthesis.
Academic Research Trajectories and Scope
Academic research on trans-(-)-Pinocarvyl acetate has followed a trajectory from initial identification in natural sources to more detailed investigations into its synthesis and biochemical transformations. Early studies focused on the isolation and characterization of this compound from essential oils of plants such as Elsholtzia fruticosa and Targionia hypophylla. nih.gov
Subsequent research has expanded to explore the chemical and enzymatic synthesis of trans-(-)-Pinocarvyl acetate. A significant area of investigation involves the biotransformation of pinenes using various microorganisms. These studies aim to elucidate the metabolic pathways and identify the specific enzymes capable of producing pinocarvyl acetate and other valuable monoterpenoids. This line of inquiry is driven by the increasing demand for natural flavor and fragrance compounds.
Current and future research is likely to focus on several key areas. The development of more efficient and selective biocatalytic systems for the production of trans-(-)-Pinocarvyl acetate from renewable feedstocks like α-pinene and β-pinene is a major goal. This includes enzyme engineering and process optimization to improve yields and stereoselectivity. Furthermore, there is ongoing interest in the potential biological activities of pinocarvyl acetate and its derivatives, which could lead to new applications in various fields. The study of the different isomers of pinocarvyl acetate and their unique properties also continues to be an area of academic interest.
Below is a summary of the key chemical identifiers for trans-(-)-Pinocarvyl acetate:
| Property | Value |
| IUPAC Name | [(1S,3R,5S)-6,6-dimethyl-2-methylidene-3-bicyclo[3.1.1]heptanyl] acetate |
| Molecular Formula | C12H18O2 |
| Molecular Weight | 194.27 g/mol |
| CAS Number | 4955-29-7 |
Structure
3D Structure
Properties
CAS No. |
4955-29-7 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
[(1S,3R,5S)-6,6-dimethyl-2-methylidene-3-bicyclo[3.1.1]heptanyl] acetate |
InChI |
InChI=1S/C12H18O2/c1-7-10-5-9(12(10,3)4)6-11(7)14-8(2)13/h9-11H,1,5-6H2,2-4H3/t9-,10+,11+/m0/s1 |
InChI Key |
UDBAGFUFASPUFS-HBNTYKKESA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@@H]2C[C@H](C1=C)C2(C)C |
Canonical SMILES |
CC(=O)OC1CC2CC(C1=C)C2(C)C |
Origin of Product |
United States |
Nomenclature and Stereochemical Characterization of Trans Pinocarvyl Acetate
Stereochemical Purity and Enantiomeric Excess Determination in Research
Determining the stereochemical purity and the enantiomeric excess (e.e.) of pinocarvyl acetate (B1210297) in a sample is crucial for understanding its properties and biological activity. Enantiomeric excess is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present compared to the other.
Researchers employ specialized analytical techniques for this purpose, primarily chiral gas chromatography (GC). This method uses a chiral stationary phase within the GC column that interacts differently with each enantiomer, allowing for their separation and quantification.
A notable study on Meehan's mint (Meehania cordata) utilized this technique to analyze the stereoisomers of pinocarvyl acetate. acs.orgnih.gov The researchers identified three stereoisomers: (-)-(E)-, (+)-(E)-, and (-)-(Z)-pinocarvyl acetate. The (E) and (Z) notation is used interchangeably with trans and cis, respectively, in some literature. The analysis revealed an enantiomeric ratio of 96% for the (-)-(E)-isomer to 4% for the (+)-(E)-isomer, indicating a high enantiomeric excess of the trans-(-)-enantiomer. acs.orgnih.govresearchgate.net Similarly, in a study of Microlicia graveolens, chiral GC analysis showed a predominance of the (+)-trans-pinocarvyl acetate (78.9%) over the (-)-trans-enantiomer (5.5%). scite.ai These findings highlight the importance of chiral analysis in characterizing the specific stereochemical composition of pinocarvyl acetate from different natural sources.
Natural Occurrence and Advanced Isolation Methodologies
Distribution in Plant Species and Essential Oils
trans-(-)-Pinocarvyl acetate (B1210297) is a monoterpene acetate found in the essential oils of various aromatic plants across different families and geographical locations. Its abundance can vary significantly, making some species particularly notable sources.
trans-(-)-Pinocarvyl acetate has been identified as a significant component in the essential oils of several plant species. The concentration of this compound can differ substantially from one species to another.
One of the most prominent sources is Microlicia graveolens , a plant native to the mountains of Minas Gerais, Brazil. scielo.brscielo.br The essential oil from its aerial parts contains a remarkably high concentration of trans-pinocarvyl acetate, with studies identifying (+)-trans-pinocarvyl acetate at 78.9% and (-)-trans-pinocarvyl acetate at 5.5%, making it the major known natural source of this compound. scielo.brscielo.brscienceopen.comresearchgate.net
Another key source is Dracocephalum speciosum , a high-altitude plant from the Alpine Himalayas. tandfonline.com Its essential oil is distinguished by a high content of trans-pinocarvyl acetate, recorded at 60.5%, alongside its cis-isomer at 5.7%. tandfonline.comtandfonline.comhealthbiotechpharm.org
In Brazil, the flower heads of Egletes viscosa yield an essential oil where trans-pinocarvyl acetate is a major constituent, found at concentrations of 49.0%. tandfonline.comresearchgate.net
The essential oil of Salvia euphratica var. leiocalycina from Turkey has been shown to contain trans-pinocarvyl acetate as its main component, at 24.9%. nih.govresearchgate.net Other analyses of Salvia euphratica have also reported it as a notable, though sometimes less dominant, constituent. scielo.brresearchgate.net
Other plants contain trans-(-)-pinocarvyl acetate in smaller yet significant quantities. For instance, it has been detected in the essential oil of Artemisia annua (sweet wormwood), with concentrations varying based on growth stage; one study noted 7.65% in plants under monsoon conditions. researchgate.net It has also been identified in Myrtus communis (myrtle), Helianthus annuus (sunflower), and Citrus aurantifolia (lime). mdpi.comms-editions.clmdpi.comnih.gov In distilled lime oil from Peru, it was found as a minor component (0.01%). thegoodscentscompany.comtomsic.co.jp
The table below summarizes the presence of trans-pinocarvyl acetate in various botanical sources.
| Botanical Source | Plant Part | Percentage of trans-Pinocarvyl Acetate (%) | Location of Study |
| Microlicia graveolens | Aerial Parts | 84.4 (total of (+) and (-) isomers) scielo.brscienceopen.com | Minas Gerais, Brazil scielo.brscienceopen.com |
| Dracocephalum speciosum | Aerial Parts | 60.5 tandfonline.comtandfonline.com | Alpine Himalayas tandfonline.comtandfonline.com |
| Egletes viscosa | Flower Heads | 49.0 tandfonline.comresearchgate.net | Ceará, Brazil researchgate.net |
| Salvia euphratica var. leiocalycina | Aerial Parts | 24.9 nih.govresearchgate.net | Turkey nih.govresearchgate.net |
| Artemisia annua | Aerial Parts | 7.65 researchgate.net | North Indian Plains researchgate.net |
| Myrtus communis | Leaves | 0.6 mdpi.comnih.gov | Portugal mdpi.com |
| Helianthus annuus (Sunflower) | Receptacle | 0.15 nih.govresearchgate.net | N/A |
| Citrus aurantifolia Swingle oil | Fruit | 0.01 thegoodscentscompany.comtomsic.co.jp | Peru thegoodscentscompany.comtomsic.co.jp |
The chemical composition of a plant's essential oil, including the amount of trans-(-)-pinocarvyl acetate, can be subject to significant variation, leading to the classification of different chemotypes. These variations are often linked to the plant's genetic makeup and geographic origin.
Myrtus communis (myrtle) is a clear example of this phenomenon. Studies of myrtle populations from various Mediterranean locations, including Corsica, Tunisia, and Iran, have revealed distinct chemotypes. tandfonline.comtandfonline.commdpi.com These are often categorized based on the dominant components, such as α-pinene, 1,8-cineole, and myrtenyl acetate. tandfonline.comresearchgate.net While trans-pinocarvyl acetate is not typically a defining compound for these major chemotypes, its presence and concentration can fluctuate alongside the primary constituents, influenced by the same geographic and genetic factors. mdpi.commdpi.com For instance, myrtle populations in Iran were classified into four chemotypes, with one being a myrtenyl acetate/limonene (B3431351)/linalool type, demonstrating how regional differences shape the essential oil profile. tandfonline.com
Lantana camara is another species well-known for its chemical diversity, with numerous chemotypes identified across different continents. uantwerpen.benih.gov Analyses of samples from Cuba, Nepal, and Yemen have identified chemotypes dominated by compounds like β-caryophyllene, (E)-nerolidol, and davanone. uantwerpen.benih.gov While trans-(-)-pinocarvyl acetate is not listed as a major component in these specific chemotypes, the extensive variability within the species highlights how geographic location plays a crucial role in the chemical makeup of the essential oil. tandfonline.comresearchgate.nettandfonline.com
In Dracocephalum speciosum , although the essential oil is primarily characterized by a high content of trans-pinocarvyl acetate, minor quantitative variations were observed in plants collected from two different locations within the Rohtang area of the Himalayas. tandfonline.com This suggests that even within a region, micro-environmental or genetic factors can influence the compound's abundance.
Egletes viscosa also exhibits chemical variability, with at least two known chemotypes: one rich in trans-pinocarvyl acetate (chemotype A) and another rich in its isomer, cis-isopinocarveyl acetate (chemotype B). researchgate.net This distinction underscores the importance of chemotaxonomy in identifying reliable sources for specific compounds.
The concentration of phytochemicals in plants is not static but can change throughout the plant's life cycle. Seasonal variations have a significant impact on the composition of essential oils.
While specific studies detailing the seasonal variability of trans-(-)-pinocarvyl acetate in Taxodium distichum are not prevalent in the provided search results, the principle is well-documented in other species. For example, in Myrtus communis , the yield and composition of essential oil, including constituents like myrtenyl acetate, vary between seasons. mdpi.comresearchgate.net One study on Portuguese myrtle showed that the concentration of myrtenyl acetate in the leaves was highest in September (24.83%) compared to other months. mdpi.com Such fluctuations are common and are influenced by developmental stages like flowering and fruiting. mdpi.com This dynamic nature implies that the accumulation of trans-(-)-pinocarvyl acetate would likely also be subject to seasonal shifts, with optimal harvesting times yielding higher concentrations.
Biosynthetic Pathways and Enzymatic Mechanisms
Precursor Compounds and Isoprenoid Biosynthesis
The initial stages of isoprenoid biosynthesis are dedicated to producing the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govwikipedia.org
The Mevalonate (MVA) pathway is traditionally associated with the cytosol and is primarily responsible for producing precursors for sesquiterpenes (C15), triterpenes (C30), and sterols. researchgate.netbiorxiv.org The pathway commences with the condensation of three molecules of acetyl-CoA. nih.gov
Key steps and intermediates of the Mevalonate Pathway:
| Step | Precursor(s) | Key Enzyme | Product |
|---|---|---|---|
| 1 | 2 x Acetyl-CoA | Acetoacetyl-CoA thiolase | Acetoacetyl-CoA |
| 2 | Acetoacetyl-CoA + Acetyl-CoA | HMG-CoA synthase | 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) |
| 3 | HMG-CoA | HMG-CoA reductase | Mevalonate |
| 4 | Mevalonate | Mevalonate kinase | Mevalonate-5-phosphate |
| 5 | Mevalonate-5-phosphate | Phosphomevalonate kinase | Mevalonate-5-diphosphate |
This table summarizes the core enzymatic steps in the MVA pathway leading to the formation of the C5 isoprenoid precursor, IPP.
Although the MVA pathway is primarily cytosolic, there is growing evidence of "crosstalk" or metabolic exchange between the MVA and MEP pathways in several plant species, which can contribute to the pool of precursors for different terpene classes. biorxiv.orgresearchgate.net
The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, also known as the Rohmer or non-mevalonate pathway, operates within the plastids of plant cells. pnas.orgnih.gov This pathway is the primary source of IPP and DMAPP for the biosynthesis of monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40), such as carotenoids and chlorophylls. biorxiv.orgyoutube.com The MEP pathway begins with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate (GA3P), both products of glycolysis and photosynthesis. nih.govnih.gov
Key steps and intermediates of the Methylerythritol Phosphate Pathway:
| Step | Precursor(s) | Key Enzyme | Product |
|---|---|---|---|
| 1 | Pyruvate + GA3P | 1-deoxy-D-xylulose-5-phosphate synthase (DXS) | 1-deoxy-D-xylulose-5-phosphate (DXP) |
| 2 | DXP | DXP reductoisomerase (DXR) | 2-C-methyl-D-erythritol 4-phosphate (MEP) |
| 3 | MEP + CTP | CDP-ME synthetase | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) |
| 4 | CDP-ME | CDP-ME kinase | 2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol |
| 5 | 2-phospho-CDP-ME | ME-cPP synthase | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) |
| 6 | MEcPP | HMB-PP synthase | (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMB-PP) |
This table outlines the sequential enzymatic reactions of the plastidial MEP pathway, which is the principal source of precursors for monoterpenes like trans-(-)-pinocarvyl acetate (B1210297).
Both the MVA and MEP pathways culminate in the production of the C5 isoprenoid units, IPP and DMAPP. wikipedia.org IPP can be converted to its more reactive isomer, DMAPP, by the enzyme isopentenyl diphosphate isomerase (IDI). wikipedia.org The formation of monoterpenes requires a C10 precursor, which is assembled from these C5 units.
The synthesis of this C10 precursor, geranyl diphosphate (GPP), is catalyzed by geranyl diphosphate synthase (GPPS). mdpi.comnih.gov This enzyme facilitates the head-to-tail condensation of one molecule of DMAPP with one molecule of IPP. nih.govnih.gov This reaction is a critical branch point, directing the flow of C5 units towards the biosynthesis of monoterpenes. nih.gov As the MEP pathway operates in the plastids, the formation of GPP for monoterpene synthesis also occurs within this organelle. nih.govnih.gov
Enzyme Systems Catalyzing Monoterpene Acetate Formation
Following the synthesis of the GPP precursor, a series of specialized enzymes are required to generate the specific chemical structure of trans-(-)-pinocarvyl acetate.
The formation of the diverse array of terpene skeletons is catalyzed by a class of enzymes known as terpene synthases (TPSs). researchgate.netnumberanalytics.com For monoterpenes, these enzymes utilize GPP as their substrate. researchgate.net The reaction mechanism is complex, typically involving the ionization of the diphosphate group from GPP to generate a geranyl carbocation. frontiersin.org This highly reactive intermediate can then undergo a series of intramolecular cyclizations, rearrangements, and deprotonations to yield a specific monoterpene product or a mixture of products. researchgate.net
To produce trans-(-)-pinocarvyl acetate, a specific monoterpene synthase first catalyzes the cyclization of GPP to form the pinane (B1207555) skeleton with a hydroxyl group at the C3 position, yielding the alcohol intermediate, trans-pinocarveol. The final step in the biosynthesis is the esterification of this alcohol. This reaction is catalyzed by an acetyl-CoA-dependent acetyltransferase, which transfers an acetyl group from acetyl-CoA to the hydroxyl group of trans-pinocarveol, forming trans-(-)-pinocarvyl acetate and releasing coenzyme A.
The biosynthesis of volatile monoterpenes and their derivatives is highly compartmentalized, both at the subcellular and tissue levels. nih.govresearchgate.net The MEP pathway enzymes and the monoterpene synthases that convert GPP to monoterpene skeletons are localized within the leucoplasts of specialized secretory cells. nih.gov
These specialized cells are often part of complex secretory structures, such as glandular trichomes or secretory cavities, which are found on the surface of leaves, flowers, and fruits. nih.govnih.gov For example, studies on peppermint (Mentha x piperita) have shown that the enzymes responsible for monoterpene biosynthesis are located in the secretory cells of peltate glandular trichomes. nih.gov Similarly, research on Citrus has implicated the epithelial cells that line the secretory cavities of the peel as the primary sites of essential oil synthesis. nih.gov These structures not only synthesize but also accumulate and store large quantities of volatile compounds, including monoterpene acetates, in a subcuticular or intercellular space, from where they can be released. nih.govresearchgate.net
Chemical Synthesis and Transformation Pathways
Chemical Synthesis Strategies
The construction of trans-(-)-pinocarvyl acetate (B1210297) relies on methods that can control the stereochemical outcome at the C3 position of the pinane (B1207555) ring system.
A primary strategy for the synthesis of pinocarvyl acetate involves the allylic oxidation of pinenes. The oxidation of β-pinene using selenium dioxide in a solution of acetic acid and acetic anhydride (B1165640) has been shown to yield pinocarvyl acetate as the main product. lookchem.com This reaction proceeds through the formation of a selenium complex, which is subsequently decomposed by the acetic acid solvent to form the acetate ester. lookchem.com
The reaction also produces other steam-volatile products, including pinocarveol (B1213195), pinocarvone, and carvopinone. lookchem.com The relative yields of these products are influenced by the molar ratio of the reactants. When a molar equivalent of selenium dioxide is used per mole of β-pinene, the formation of pinocarvyl acetate is favored. lookchem.com In contrast, using less selenium dioxide results in pinocarveol being the predominant product. lookchem.com
The broader field of allylic oxidation of pinenes with selenium dioxide is well-established. For instance, the oxidation of the isomeric α-pinene with SeO2 typically yields myrtenal (B1677600) and myrtenol, products resulting from oxidation at a different allylic position. plapiqui.edu.arresearchgate.net This highlights the regioselectivity of the reaction based on the specific pinene isomer used as the starting material.
| Starting Material | Primary Product(s) | Reaction Conditions | Reference |
|---|---|---|---|
| β-Pinene | Pinocarvyl acetate, Pinocarveol | SeO2 in Acetic Acid/Acetic Anhydride | lookchem.com |
| α-Pinene | Myrtenal, Myrtenol | SeO2 in various solvents (e.g., ethanol) | plapiqui.edu.ar |
Achieving the specific trans-(-)- configuration of pinocarvyl acetate requires careful stereocontrol. The inherent chirality of the starting material, typically a specific enantiomer of α-pinene or β-pinene, is fundamental to the stereochemical outcome. The rigid, bicyclic structure of the pinane skeleton sterically directs the approach of reagents.
In reactions like the selenium dioxide oxidation, the electrophilic attack on the double bond occurs from the less hindered face of the molecule, away from the gem-dimethyl bridge. This steric hindrance is a key factor in establishing the stereochemistry at the newly functionalized carbon center. Methodologies in modern asymmetric synthesis often rely on transition-metal catalysts to set specific stereocenters in complex molecules, a principle that can be applied to the synthesis of chiral terpenes and their derivatives. researchgate.net The goal of these strategies is to achieve high diastereoselectivity and enantioselectivity, ensuring the formation of a single, desired stereoisomer. chemrxiv.org
Biotransformation and Enzymatic Synthesis
Biocatalytic methods offer an alternative to traditional chemical synthesis, often providing high selectivity under mild reaction conditions.
Enzymatic synthesis of trans-(-)-pinocarvyl acetate can be achieved via the transesterification of its corresponding alcohol, trans-(-)-pinocarveol. Lipases are highly effective catalysts for this transformation. The reaction involves the transfer of an acetyl group from an acyl donor, such as ethyl acetate or vinyl acetate, to the alcohol.
Lipases, such as that from Mucor miehei, are widely used for ester synthesis. nih.govresearchgate.net These enzymes are often immobilized on solid supports, which enhances their stability, allows for easy recovery from the reaction mixture, and facilitates their reuse. nih.govdocumentsdelivered.com The efficiency of lipase-catalyzed esterification is influenced by several factors, including the solvent, water content, temperature, and the structure of the substrates. documentsdelivered.comnih.gov For instance, lipases often show higher activity in non-polar organic solvents and exhibit a preference for primary alcohols over secondary and tertiary ones. nih.govnih.gov
| Factor | Observation/Effect | Reference |
|---|---|---|
| Enzyme Immobilization | Increases stability and allows for catalyst reuse. | nih.govdocumentsdelivered.com |
| Solvent | Enzyme activity is often higher in non-polar organic solvents. | nih.gov |
| Substrate Structure | Reaction rates can be lower for sterically hindered or secondary alcohols. | nih.gov |
| Water Content | A certain amount of water is often required for maximum enzyme performance. | documentsdelivered.com |
Whole-cell microbial transformations represent another biotechnological route for producing chiral compounds. healthbiotechpharm.org This method utilizes the enzymatic machinery within microorganisms, such as yeasts or fungi, to perform specific chemical conversions. healthbiotechpharm.org For the synthesis of trans-(-)-pinocarvyl acetate, this could involve the biotransformation of a precursor like (-)-α-pinene.
The process would typically involve incubating the precursor with a selected microbial culture. The microorganism's enzymes could then carry out a cascade of reactions, such as allylic hydroxylation to form pinocarveol, followed by esterification to yield the final acetate product. This approach can be advantageous as it avoids the need to isolate and purify individual enzymes and can accomplish multiple synthetic steps in a single pot. healthbiotechpharm.orgnih.gov
Chemical Transformations and Reactivity
The reactivity of trans-(-)-pinocarvyl acetate is governed by its two main structural features: the ester functional group and the strained bicyclic pinane skeleton.
The ester linkage can undergo hydrolysis under either acidic or basic conditions to yield trans-(-)-pinocarveol and acetic acid or its corresponding salt. This is a standard transformation for any ester.
The pinane skeleton, however, is known for its susceptibility to skeletal rearrangements, particularly under acidic conditions. The presence of a strained cyclobutane (B1203170) ring makes the structure prone to ring-opening or rearrangement reactions to form more stable monocyclic or different bicyclic systems. For example, the parent alcohol, pinocarveol, has been shown to rearrange into products with fenchane (B1212791) and bornane skeletons upon reaction with hydrogen bromide. researchgate.net Similar reactivity would be expected for the acetate derivative under strongly acidic conditions. Furthermore, the allylic nature of the C3 position means that the molecule can undergo further oxidation. The oxidation of pinocarveol with selenium dioxide can lead to the formation of carvopinone, indicating that the pinane ring system can be further functionalized. lookchem.com
Hydrolysis to trans-Pinocarveol (as an Ester Cleavage Reaction)
The hydrolysis of trans-(-)-pinocarvyl acetate is a fundamental ester cleavage reaction that yields trans-pinocarveol and acetic acid. This transformation can be achieved through various methods, including acid-catalyzed, base-catalyzed, and enzymatic hydrolysis.
Base-catalyzed hydrolysis, often employing reagents such as potassium hydroxide (B78521) in an alcoholic solvent like methanol, is a common and effective method for this conversion. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester group. This is followed by the departure of the trans-pinocarvyloxide leaving group, which is subsequently protonated to yield trans-pinocarveol.
Enzymatic hydrolysis offers a milder and often more selective alternative. Lipases are a class of enzymes that are particularly effective at catalyzing the hydrolysis of esters. The use of lipases can be advantageous when other sensitive functional groups are present in the molecule, as they can operate under neutral pH and ambient temperature conditions. Research in the field of biocatalysis has demonstrated the successful use of various lipases for the hydrolysis of acetate esters, achieving high yields and stereoselectivity. While specific studies focusing exclusively on the lipase-catalyzed hydrolysis of trans-(-)-pinocarvyl acetate are not extensively detailed in readily available literature, the principles of enzymatic ester cleavage are well-established and applicable.
The selection of the hydrolysis method depends on the desired reaction scale, the required purity of the product, and the presence of other functional groups in the starting material. Below is a data table summarizing typical conditions for the hydrolysis of acetate esters, which are applicable to trans-(-)-pinocarvyl acetate.
| Method | Reagents/Catalyst | Solvent | Typical Conditions | Product(s) |
|---|---|---|---|---|
| Base-Catalyzed Hydrolysis | KOH, NaOH | Methanol, Ethanol | Room temperature to reflux | trans-Pinocarveol, Acetate Salt |
| Acid-Catalyzed Hydrolysis | H₂SO₄, HCl | Aqueous Dioxane, Water | Reflux | trans-Pinocarveol, Acetic Acid |
| Enzymatic Hydrolysis | Lipase (e.g., from Candida antarctica) | Phosphate Buffer/Organic Co-solvent | 25-40 °C, Neutral pH | trans-Pinocarveol, Acetic Acid |
Role as a Synthetic Intermediate or Chiral Building Block in Organic Synthesis
The inherent chirality and functional group arrangement of trans-(-)-pinocarvyl acetate make it a valuable chiral building block in organic synthesis. As part of the "chiral pool," which comprises readily available and enantiomerically pure natural products, terpenes and their derivatives like trans-(-)-pinocarvyl acetate serve as versatile starting materials for the synthesis of more complex molecules.
The synthetic utility of trans-(-)-pinocarvyl acetate stems from its bicyclic pinane skeleton, the presence of an exocyclic double bond, and the stereochemically defined acetate group. The acetate can be hydrolyzed to the corresponding alcohol, trans-pinocarveol, which can then be further functionalized or used as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry has been established, the auxiliary can be removed.
While specific, high-profile examples of the direct use of trans-(-)-pinocarvyl acetate in the total synthesis of complex natural products are not prominently featured in major synthetic reviews, its structural motifs are present in a variety of more complex terpenoids. The pinane framework itself is a common feature in many natural products, and the ability to introduce functionality at the C3 position with a defined stereochemistry makes this compound a potentially useful starting material.
Synthetic strategies could involve:
Modification of the exocyclic double bond: Through reactions such as epoxidation, dihydroxylation, or ozonolysis, new stereocenters and functional groups can be introduced.
Functionalization of the pinane skeleton: The bicyclic ring system can undergo various transformations, including ring-opening reactions, to provide access to a range of chiral acyclic and monocyclic compounds.
Derivatization of the hydroxyl group (after hydrolysis): The resulting trans-pinocarveol can be converted into other functional groups or used to introduce the chiral pinane moiety into a larger molecule.
The application of such chiral building blocks is a cornerstone of modern asymmetric synthesis, enabling the efficient and stereocontrolled construction of enantiomerically pure pharmaceuticals, agrochemicals, and other fine chemicals.
Investigations of Thermal Rearrangements
The study of thermal rearrangements of terpenes and their derivatives provides insight into their stability, reaction mechanisms, and potential for transformation into other valuable compounds. The pinane skeleton, present in trans-(-)-pinocarvyl acetate, is known to undergo a variety of thermal rearrangements.
While specific research focusing solely on the thermal decomposition of trans-(-)-pinocarvyl acetate is limited in the reviewed literature, the behavior of related pinane-based structures under thermal stress has been investigated. Generally, at elevated temperatures, the bicyclo[3.1.1]heptane system of the pinane skeleton is susceptible to cleavage of the strained cyclobutane ring.
For pinane derivatives, thermal treatment can lead to the formation of a variety of rearranged products, including those with p-menthane, camphane, or fenchane skeletons. The specific products formed are dependent on the reaction temperature, pressure, and the presence of any catalysts.
In the context of trans-(-)-pinocarvyl acetate, thermal decomposition would likely involve initial cleavage of the C1-C6 or C5-C7 bond of the cyclobutane ring, leading to the formation of a diradical intermediate. This intermediate could then undergo a cascade of rearrangements and eliminations. One potential pathway could involve the elimination of acetic acid to form various dienes. Another possibility is the rearrangement of the carbon skeleton itself.
Investigations into the thermal behavior of similar compounds often utilize techniques such as pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) to identify the resulting products. Such studies on related monoterpene acetates have shown that the primary decomposition pathways often involve the elimination of acetic acid and subsequent isomerization of the resulting olefinic products.
Further research would be necessary to fully elucidate the specific thermal rearrangement pathways of trans-(-)-pinocarvyl acetate and to identify the full spectrum of products formed under various thermal conditions.
Advanced Analytical Methodologies in Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental analytical technique for separating components of a mixture. For a volatile compound like trans-(-)-pinocarvyl acetate (B1210297), gas chromatography is particularly well-suited, while high-performance liquid chromatography offers alternative methods for purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used for separating and identifying volatile and semi-volatile organic compounds. coresta.orgacademicjournals.org In the analysis of trans-(-)-pinocarvyl acetate, the gas chromatograph separates the compound from other components in a sample based on its boiling point and affinity for the stationary phase of the GC column. floraandfona.org.in Following separation, the compound is introduced into the mass spectrometer, which bombards it with electrons, causing it to ionize and fragment. The resulting mass spectrum, a unique pattern of mass-to-charge (m/z) ratios, serves as a molecular fingerprint for identification. scielo.br
Identification is confirmed by comparing the obtained mass spectrum with reference spectra in databases like the NIST Mass Spectrometry Data Center. nih.gov For pinocarvyl acetate, the mass spectrum shows characteristic high-intensity peaks at m/z 43 and 91. nih.gov
Furthermore, the retention index (RI) or Kovats retention index (KI) is a crucial parameter in GC analysis for standardizing retention times. It is calculated relative to the retention times of a series of n-alkanes. The retention index for trans-pinocarvyl acetate has been determined on various types of capillary columns, which aids in its identification in complex mixtures like essential oils. scielo.brnist.gov
Table 1: Kovats Retention Indices for trans-Pinocarvyl acetate on Various GC Columns
| Column Type | Active Phase | Retention Index (I) |
| Capillary | DB-5 | 1298 |
| Capillary | HP-5MS | 1300 |
| Capillary | SE-54 | 1297 |
| Capillary | HP-5 | 1295 |
| Packed | Apiezon L | 1258 |
| Capillary | Carbowax 20M | 1641 |
This table presents a compilation of experimentally determined Kovats retention indices for trans-pinocarvyl acetate from various studies. nih.govnist.gov
Determining the enantiomeric purity of chiral compounds is critical in many fields, and Chiral Stationary-Phase Gas Chromatography (CSP-GC) is a primary technique for this purpose. chromatographyonline.com Standard GC columns cannot separate enantiomers; however, CSP-GC utilizes a stationary phase that is itself chiral. gcms.cz These phases are often based on derivatized cyclodextrins, which are chiral macromolecules. chromatographyonline.comgcms.cz
The principle of separation relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte (in this case, (+)- and (-)-pinocarvyl acetate) and the chiral stationary phase. researchgate.net The differing stability of these diastereomeric complexes leads to different retention times for each enantiomer, allowing for their separation and quantification. uni-muenchen.de This technique enables the determination of the enantiomeric ratio (er) and is indispensable for confirming the stereochemical identity of trans-(-)-pinocarvyl acetate. uni-muenchen.de The use of these specialized columns is essential for analyzing the authenticity of natural products and controlling stereoselective syntheses. chromatographyonline.com
High-Performance Liquid Chromatography (HPLC) provides an alternative and powerful method for the separation of enantiomers. Chiral HPLC employs a chiral stationary phase (CSP) that interacts selectively with the enantiomers in the mobile phase. hplc.eu This differential interaction causes one enantiomer to be retained on the column longer than the other, resulting in their separation. hplc.eu
A wide variety of CSPs are available for HPLC, including Pirkle-type columns, which are based on the principle of forming diastereomeric complexes through π-π interactions, hydrogen bonding, and dipole-dipole interactions. hplc.eu By selecting an appropriate chiral stationary phase and mobile phase, a method can be developed to resolve the enantiomers of pinocarvyl acetate. This allows for the accurate determination of enantiomeric excess and is a crucial tool for quality control in pharmaceutical and fine chemical industries. hplc.eu A significant advantage of some chiral HPLC systems is the ability to invert the elution order by using a CSP with the opposite absolute configuration, which can be beneficial for accurately quantifying trace enantiomeric impurities. hplc.eu
Spectroscopic Characterization Methods
Spectroscopic methods are used to elucidate the molecular structure of a compound by probing how it interacts with electromagnetic radiation. For trans-(-)-pinocarvyl acetate, NMR spectroscopy and polarimetry are fundamental for structural confirmation and stereochemical assignment.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. It provides detailed information about the carbon and hydrogen framework of a compound.
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For trans-(-)-pinocarvyl acetate, the ¹H NMR spectrum would show distinct signals for the methyl protons of the acetate group, the gem-dimethyl protons on the bicyclic ring, the vinylic protons of the exocyclic methylene (B1212753) group, and the various methine and methylene protons of the pinane (B1207555) skeleton. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are all used to assign the structure.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. nih.gov A ¹³C NMR spectrum for trans-(-)-pinocarvyl acetate would display separate signals for each unique carbon atom, including the carbonyl carbon of the ester, the carbons of the double bond, and the various aliphatic carbons of the ring system. nih.gov
Table 2: Predicted/Typical NMR Data for trans-(-)-Pinocarvyl Acetate
| Type | Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H NMR | Acetate methyl (CH₃) | ~2.0-2.1 | Singlet (s) |
| ¹H NMR | Methylene (=CH₂) | ~4.7-5.0 | Two singlets or doublets |
| ¹H NMR | Ester methine (CH-O) | ~5.0-5.3 | Multiplet (m) |
| ¹H NMR | Bridgehead methyls | ~0.8 and ~1.3 | Two singlets (s) |
| ¹³C NMR | Carbonyl (C=O) | ~170 | - |
| ¹³C NMR | Quaternary alkene (C=CH₂) | ~145-150 | - |
| ¹³C NMR | Methylene (=CH₂) | ~110-115 | - |
| ¹³C NMR | Ester methine (CH-O) | ~70-75 | - |
| ¹³C NMR | Acetate methyl (CH₃) | ~21 | - |
This table provides representative chemical shift values based on general NMR principles and data for similar acetate-containing bicyclic monoterpenes. nih.govrsc.orgresearchgate.net
The chirality of trans-(-)-pinocarvyl acetate is fundamentally confirmed by its interaction with plane-polarized light, a property known as optical activity. khanacademy.org When plane-polarized light is passed through a solution containing a chiral compound, the plane of polarization is rotated. A polarimeter is the instrument used to measure the angle of this rotation.
The designation "(-)" in trans-(-)-pinocarvyl acetate indicates that it is levorotatory, meaning it rotates the plane of polarized light to the left (counter-clockwise). Its enantiomer, trans-(+)-pinocarvyl acetate, would rotate the light by an equal magnitude but in the opposite direction (dextrorotatory, or to the right). A racemic mixture, containing equal amounts of both enantiomers, would exhibit no net optical rotation and is therefore optically inactive. khanacademy.org
The specific rotation [α] is a standardized physical constant for a chiral compound and is a key parameter for its characterization. It depends on the temperature, the wavelength of light used (typically the sodium D-line, 589 nm), the concentration of the sample, and the path length of the polarimeter tube. Measuring the optical rotation is a direct and essential method for confirming the enantiomeric identity of the isolated or synthesized compound.
Advanced Detection and Quantification Assays
Stable Isotope Dilution Assays (SIDA)
Stable Isotope Dilution Analysis (SIDA) stands as a premier method for the accurate quantification of target analytes in complex matrices. This technique is particularly valuable in food and fragrance research where volatile compounds are abundant and matrix effects can interfere with precise measurement. tum.de
The core principle of SIDA involves the use of a stable, isotopically labeled version of the analyte of interest as an internal standard. tum.de This labeled compound, for instance, a deuterium-labeled trans-(-)-pinocarvyl acetate, is chemically identical to the native analyte but has a higher molecular weight due to the presence of heavier isotopes (e.g., ²H or ¹³C). This standard is added to a sample at the very beginning of the preparation process. tum.de
A key advantage of this approach is that the isotopically labeled internal standard behaves identically to the target analyte during extraction, cleanup, and chromatographic analysis. Consequently, any losses of the analyte during sample workup are mirrored by proportional losses of the internal standard. tum.de When the sample is analyzed, typically by gas chromatography-mass spectrometry (GC-MS), the mass spectrometer can distinguish between the native analyte and the heavier, labeled standard. Quantification is then based on the ratio of the response of the native analyte to that of the isotopically labeled standard. tum.de This method effectively compensates for sample loss and matrix-induced signal suppression or enhancement, leading to highly accurate and reproducible results. tum.denih.gov
While SIDA is a powerful tool for quantifying aroma compounds like those found in mangoes and for studying metabolites of food contaminants, specific applications and the synthesis of a labeled standard for trans-(-)-pinocarvyl acetate are not detailed in readily available research. nih.govnih.gov However, the principles of SIDA are broadly applicable and represent the gold standard for quantitative analysis in flavor science.
Retention Index Analysis (e.g., Kovats Retention Index)
Gas chromatography (GC) is a fundamental technique for separating volatile compounds. However, retention times alone can be unreliable for compound identification as they can vary with changes in analytical conditions. The Retention Index (RI) system provides a standardized and more dependable method for reporting GC data. researchgate.net
The Kovats Retention Index, developed for isothermal GC conditions, normalizes the retention time of an analyte to the retention times of a series of n-alkane standards. researchgate.net In this system, each n-alkane is assigned a retention index value of 100 times its carbon number. The retention index of an unknown compound is then calculated based on its retention time relative to the n-alkanes that elute before and after it. This method allows for the comparison of retention data across different laboratories and instruments, significantly improving the reliability of compound identification. researchgate.net For temperature-programmed GC, a similar approach, known as the linear retention index, is used. mdpi.com
The retention index of a compound is dependent on the stationary phase of the GC column used for the analysis. For trans-(-)-pinocarvyl acetate, various retention indices have been reported on different types of columns, reflecting the compound's polarity and volatility. These values are crucial for its identification in complex mixtures such as essential oils. pherobase.comnih.gov
Below is a table of reported Kovats Retention Index values for trans-pinocarvyl acetate on various stationary phases.
| Retention Index | Column Type (Stationary Phase) | Reference |
| 1281 | RTX-1 (Non-polar) | pherobase.com |
| 1295 | HP-5 (Non-polar) | pherobase.com |
| 1297 | DB-5 (Non-polar) | pherobase.com |
| 1298 | DB-5 (Non-polar) | pherobase.com |
| 1309 | Semi-standard non-polar | nih.gov |
| 1638 | RTX-Wax (Polar) | pherobase.com |
Aroma Extract Dilution Analysis (AEDA) for Impact Compounds
The AEDA procedure involves the analysis of a serial dilution of a sample extract. ontosight.airesearchgate.net An aroma extract is obtained from a sample and is then diluted in a stepwise fashion, often by a factor of two, ten, or more. ontosight.ainih.gov Each dilution is then analyzed by a human assessor using GC-O, where the effluent from the GC column is split and directed to both a detector and a sniffing port. The assessor notes the odor character and the highest dilution at which a specific aroma compound can still be detected. ontosight.ai
This technique has been successfully applied to identify key odorants in a variety of products, including Japanese soy sauce. sigmaaldrich.comnih.gov While specific AEDA studies focusing on trans-(-)-pinocarvyl acetate to determine its FD factor in a particular matrix are not prominently documented in the available literature, the methodology is essential for understanding the sensory impact of this and other aroma compounds.
Structure Activity Relationship Sar and Chemoinformatic Studies
Theoretical Frameworks for Stereochemical Influence on Activity
The biological activity of chiral molecules like trans-(-)-pinocarvyl acetate (B1210297) is profoundly influenced by their stereochemistry. Theoretical frameworks that explain this influence are centered on the principles of molecular recognition, where a molecule's three-dimensional structure dictates its ability to interact with biological targets such as enzymes and receptors. These targets are themselves chiral, composed of L-amino acids and D-sugars, creating specific stereoselective binding pockets.
The key theoretical considerations for the stereochemical influence on the activity of trans-(-)-pinocarvyl acetate include:
Ogston's Three-Point Attachment Model: This model explains how an enzyme can differentiate between chemically identical groups on a prochiral molecule. For a chiral molecule like trans-(-)-pinocarvyl acetate to bind effectively to a receptor, a minimum of three points of interaction are necessary to define its specific orientation. A different stereoisomer may not be able to achieve this optimal three-point fit, leading to reduced or altered activity.
Conformational and Steric Effects: The rigid bicyclic [3.1.1] heptane (B126788) skeleton of the pinane (B1207555) core in trans-(-)-pinocarvyl acetate restricts its conformational flexibility. The "trans" configuration of the acetate group relative to the gem-dimethyl bridge, and the specific levorotatory "(-)" enantiomeric form, create a unique three-dimensional shape. This shape and the steric hindrance it presents are critical for its interaction with biological targets. Any change in this configuration, for instance to a cis isomer or the (+) enantiomer, would alter the spatial arrangement of key functional groups (the acetate ester, the exocyclic double bond, and the methyl groups), thereby affecting its binding affinity and subsequent biological response.
The influence of stereochemistry is a well-documented phenomenon in the activity of monoterpenoids. For instance, the different enantiomers of α-pinene and limonene (B3431351) are known to possess distinct olfactory properties and biological activities, underscoring the importance of chirality in this class of compounds.
Comparative Analysis with Related Monoterpenoids
A comparative analysis of trans-(-)-pinocarvyl acetate with structurally related monoterpenoids is essential for understanding its unique properties and for identifying the structural motifs responsible for its activity. The compounds chosen for comparison—pinocarvone, α-pinene, pinocarveol (B1213195) isomers, and myrtenyl acetate—share the pinane skeleton but differ in their functional groups and/or stereochemistry.
| Compound | Structural Differences from trans-(-)-Pinocarvyl Acetate | Potential Impact on Activity |
| Pinocarvone | Ketone group at C3 instead of an acetate group. | The presence of a carbonyl group can significantly alter the electronic properties and hydrogen bonding capacity, potentially leading to different biological targets and activities. |
| α-Pinene | Lacks the C3 substituent; has an endocyclic double bond. | The absence of an oxygenated functional group at C3 reduces polarity. The position of the double bond also affects the molecule's shape and reactivity. |
| Pinocarveol Isomers | Hydroxyl group at C3 instead of an acetate group. | The free hydroxyl group allows for hydrogen bond donation, which can lead to stronger interactions with certain biological targets compared to the ester group of pinocarvyl acetate. The cis and trans isomers will also exhibit different spatial arrangements, influencing binding. |
| Myrtenyl Acetate | Acetate group is attached to a primary carbon (C10) of an endocyclic double bond system, whereas in pinocarvyl acetate it is on a secondary carbon (C3) of an exocyclic double bond system. | This difference in the position and nature of the ester linkage affects the molecule's overall shape, flexibility, and accessibility of the ester group for potential enzymatic hydrolysis or receptor interaction. |
While direct comparative studies detailing the specific activities of trans-(-)-pinocarvyl acetate against these related compounds are not extensively available in the literature, general principles of SAR in monoterpenoids suggest that the nature and position of the functional group, as well as the stereochemistry, are critical determinants of bioactivity. For instance, in the context of insecticidal activity, the presence and type of oxygen-containing functional groups can significantly modulate toxicity.
Computational Chemistry and Molecular Modeling Applications
Computational chemistry and molecular modeling offer powerful tools to investigate the interactions of small molecules like trans-(-)-pinocarvyl acetate at a molecular level, providing insights that can be difficult to obtain through experimental methods alone. Molecular docking is a particularly relevant technique in this context.
Molecular Docking:
Molecular docking simulations can be used to predict the binding orientation and affinity of a ligand (in this case, trans-(-)-pinocarvyl acetate) to the active site of a biological target, such as an enzyme or a receptor. For monoterpenoids, a common target of interest, particularly in the context of insecticidal activity, is the enzyme acetylcholinesterase (AChE). Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, resulting in neurotoxicity to insects.
A hypothetical molecular docking study of trans-(-)-pinocarvyl acetate with an insect AChE could reveal:
Binding Site Interactions: The simulation could identify the specific amino acid residues in the AChE active site that interact with the compound. These interactions might include hydrophobic interactions between the pinane skeleton and nonpolar residues, and potential hydrogen bonding involving the carbonyl oxygen of the acetate group.
Role of Stereochemistry: By docking different stereoisomers (e.g., cis-pinocarvyl acetate or the (+) enantiomer) and comparing their binding energies and poses, it would be possible to rationalize the observed differences in their biological activities. The specific 3D arrangement of the trans-(-) isomer might allow for a more favorable fit into the active site gorge of the enzyme.
Comparison with Related Compounds: Docking simulations of pinocarvone, α-pinene, and pinocarveol within the same active site could help explain structure-activity relationships. For example, the hydroxyl group of pinocarveol might form a hydrogen bond that is not possible for the acetate group of pinocarvyl acetate, potentially leading to a different binding affinity.
While specific molecular docking studies for trans-(-)-pinocarvyl acetate are not readily found in published literature, the general application of these computational methods to other monoterpenoids has proven valuable in understanding their mechanisms of action.
Ecological Roles and Inter Species Chemical Communication
Role as an Odorant and Flavor Component in Plants
Sensory Profiling Studies
Comprehensive sensory profiling studies specifically focused on isolating and characterizing the odor and flavor profile of pure trans-(-)-pinocarvyl acetate (B1210297) are not readily found in the existing body of scientific research. Such studies would involve trained sensory panels to describe the specific aroma and taste characteristics of the compound, which is crucial for understanding its precise contribution to the sensory experience of the plants in which it is found.
Involvement in Plant-Insect and Plant-Plant Interactions
The involvement of trans-(-)-pinocarvyl acetate in the complex chemical communication systems between plants and insects, as well as between different plant species, is an area that requires further investigation. While monoterpenoids, in general, are known to play significant roles in these interactions, specific research on trans-(-)-pinocarvyl acetate is sparse.
Attractant and Repellent Properties
There is a lack of specific research studies investigating the attractant or repellent properties of trans-(-)-pinocarvyl acetate towards any particular insect species. Determining such properties would require dedicated bioassays to observe the behavioral responses of various insects when exposed to this compound.
Allelopathic Effects on Competing Plants
No specific studies on the allelopathic effects of trans-(-)-pinocarvyl acetate on the germination, growth, or development of competing plant species have been found in the scientific literature. Allelopathy, the chemical inhibition of one plant by another, is a known phenomenon involving various plant secondary metabolites, but the role of this specific compound has not been elucidated.
Role in Insect Pheromone Systems (e.g., as a related monoterpenyl ester or precursor reservoir)
While monoterpenyl esters can play roles in the pheromone systems of some insects, either as components of the pheromone blend or as precursors, there is no direct evidence in the available literature to suggest a specific role for trans-(-)-pinocarvyl acetate in the pheromone system of any insect species. Research in this area would be necessary to establish any such connection.
Phytotoxic and Insecticidal Activities (e.g., against Sitophilus zeamais)
While extensive research has been conducted on the insecticidal properties of essential oils and their major components against pests like the maize weevil, Sitophilus zeamais, specific data on the isolated activity of trans-(-)-pinocarvyl acetate is limited. However, the broader context of research on monoterpenoids provides a strong indication of its potential bioactivity.
Phytotoxic Activities:
The phytotoxicity of essential oils and their terpenoid constituents has been a subject of significant interest for the development of natural herbicides. These compounds can affect seed germination and plant growth, though the specific effects of trans-(-)-pinocarvyl acetate have not been extensively documented. Generally, the phytotoxicity of terpenoids is attributed to their ability to disrupt cellular processes in competing plants.
Insecticidal Activities against Sitophilus zeamais:
Sitophilus zeamais is a major pest of stored grains, causing significant economic losses worldwide. The use of botanical insecticides, particularly essential oils, has emerged as a promising alternative to synthetic pesticides. Numerous studies have demonstrated the efficacy of essential oils from various plant species against this pest.
The insecticidal action of monoterpenes is often attributed to their neurotoxic effects, which can interfere with the nervous system of insects. The lipophilic nature of these compounds allows them to penetrate the insect cuticle and interact with various molecular targets.
Table 1: Insecticidal Activity of Selected Monoterpenes against Sitophilus zeamais
| Compound | Chemical Class | Activity |
| Carvone | Oxygenated Monoterpene (Ketone) | High |
| Menthone | Oxygenated Monoterpene (Ketone) | High |
| 1,8-Cineole | Oxygenated Monoterpene (Ether) | Moderate to High |
| Limonene (B3431351) | Monoterpene Hydrocarbon | Moderate |
This table is illustrative and based on general findings in the literature regarding monoterpene toxicity to S. zeamais. Specific activity levels can vary based on experimental conditions.
Contribution to Plant Defense Mechanisms
Plants have evolved a sophisticated arsenal (B13267) of chemical defenses to deter herbivores and resist pathogens. Volatile organic compounds (VOCs), including monoterpenes like trans-(-)-pinocarvyl acetate, play a crucial role in these defense strategies. These compounds can act directly as toxins or deterrents, or indirectly by attracting the natural enemies of herbivores.
The emission of VOCs can be constitutive or induced in response to herbivore feeding. When a plant is attacked, it can rapidly increase the emission of a specific blend of volatiles. frontiersin.orgbohrium.comnih.gov This "cry for help" can attract predatory or parasitic insects that prey on the herbivores, thus providing an indirect defense mechanism. nih.gov
The defensive role of plant secondary metabolites like trans-(-)-pinocarvyl acetate can be multifaceted:
Direct Defense: The compound itself may possess toxic or repellent properties that deter insect feeding or oviposition.
Indirect Defense: As part of the herbivore-induced plant volatile (HIPV) blend, it can act as a signal to attract natural enemies of the attacking insect.
Plant-Plant Communication: Volatiles released by a damaged plant can be perceived by neighboring plants, which may then prime their own defenses in anticipation of an attack.
Degradation Mechanisms and Stability Research
Thermal Degradation Pathways and Thermal Stability
Direct studies on the thermal degradation of trans-(-)-pinocarvyl acetate (B1210297) are not extensively available in scientific literature. However, insights can be drawn from research on structurally similar bicyclic monoterpenes, such as α-pinene and β-pinene. These compounds are known to be thermally stable under inert atmospheres, such as nitrogen, at temperatures reaching up to 230°C. scispace.comresearchgate.net Above this temperature, thermal decomposition can occur. For instance, the pyrolysis of pinanols, which are structurally related to pinocarveol (B1213195) (the alcohol precursor to pinocarvyl acetate), is a known industrial process to produce other terpenes like linalool. researchgate.net
For acetate esters, a common thermal degradation pathway is the elimination of acetic acid. ptmitraayu.com In the case of trans-(-)-pinocarvyl acetate, heating could potentially lead to the elimination of acetic acid to form various terpene hydrocarbons. The specific products would depend on the reaction conditions and the rearrangement pathways of the resulting carbocation intermediates, a common characteristic in pinane (B1207555) chemistry.
It is important to note that the thermal stability of pinane derivatives can be influenced by their specific stereochemistry and the presence of functional groups. The strained four-membered ring in the pinane skeleton can be susceptible to rearrangement under thermal stress. researchgate.net
Table 1: Thermal Stability Data for Structurally Related Compounds
| Compound | Condition | Observed Stability/Degradation |
|---|---|---|
| α-Pinene | Nitrogen atmosphere | Stable up to 230°C |
| β-Pinene | Nitrogen atmosphere | Stable up to 230°C |
This table presents data for compounds structurally related to trans-(-)-pinocarvyl acetate to infer potential thermal behavior due to a lack of direct studies on the target compound.
Oxidative Degradation and Autoxidation Processes
The presence of a double bond and allylic protons in the structure of trans-(-)-pinocarvyl acetate suggests a susceptibility to oxidative degradation and autoxidation. In the presence of oxygen, especially when initiated by factors like heat or light, a free radical chain reaction can occur. This process typically involves the formation of hydroperoxides, which can then decompose into a variety of oxygenated derivatives such as alcohols, ketones, and epoxides. frontiersin.org
Studies on α-pinene and β-pinene have shown that their oxidation can be initiated at temperatures as low as 60-65°C. The oxidation process for these related compounds occurs in distinct stages: an induction period, a main oxidation stage, and finally, thermal decomposition of the oxidation products to generate gaseous byproducts. scispace.comresearchgate.netrsc.orgnih.gov The initial exothermic temperature for the oxidation of pinenes is in the range of 60-65°C. rsc.orgnih.gov Given these findings, it is plausible that trans-(-)-pinocarvyl acetate would undergo similar oxidative degradation, likely initiated at the allylic position, leading to a complex mixture of oxidized products. The ester functional group itself may also be susceptible to slower oxidative attack.
Influence of Environmental Factors on Stability (e.g., Daylight Radiation, Temperature)
Environmental factors play a crucial role in the stability of essential oils and their components, including trans-(-)-pinocarvyl acetate. researchgate.netdeepdyve.com
Daylight Radiation: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions. For unsaturated compounds like trans-(-)-pinocarvyl acetate, this can lead to isomerization, polymerization, or photo-oxidation. The energy from light can promote the formation of free radicals, accelerating the oxidative degradation processes described in the previous section. frontiersin.org Photodegradation of terpenes such as α-pinene, β-pinene, and limonene (B3431351) has been documented, often involving photocatalysts like TiO2 in environmental remediation studies. nih.govmdpi.com
Temperature: As discussed in the thermal degradation section, elevated temperatures can lead to the breakdown of the molecule. Even at temperatures below the threshold for rapid thermal decomposition, increased temperature can accelerate the rate of oxidative degradation. researchgate.net The combination of heat and light often has a synergistic effect on the degradation of volatile compounds.
Table 2: General Impact of Environmental Factors on Terpenoid Stability
| Environmental Factor | General Effect on Terpenoid Esters | Potential Impact on trans-(-)-Pinocarvyl Acetate |
|---|---|---|
| Daylight (UV Radiation) | Initiation of photo-oxidation, isomerization, polymerization | Increased rate of degradation, formation of various oxidation products and isomers |
| Elevated Temperature | Acceleration of oxidation, potential for thermal decomposition | Loss of compound integrity, formation of elimination products (terpene hydrocarbons) and oxidation products |
Storage Conditions and Impact on Compound Integrity
Based on the known degradation mechanisms of related compounds, the integrity of trans-(-)-pinocarvyl acetate during storage is critically dependent on minimizing its exposure to adverse conditions.
To maintain the compound's integrity, the following storage conditions are recommended:
Low Temperature: Storing the compound at cool or refrigerated temperatures will significantly slow down the rates of both thermal and oxidative degradation reactions.
Exclusion of Light: The use of amber or opaque glass containers is essential to protect the compound from daylight and UV radiation, thereby preventing photochemical degradation.
Inert Atmosphere: To prevent oxidative degradation, the container should be well-sealed to minimize contact with air. For long-term storage, flushing the container with an inert gas like nitrogen or argon before sealing can be beneficial.
Improper storage, such as in partially filled, clear containers at room temperature or higher, will likely lead to a significant loss of the compound over time. The degradation can result in a change in the chemical profile, potentially altering its aromatic and other properties.
Future Research Directions and Methodological Advancements
Exploration of Novel Natural Sources and Chemotypes
The identification of trans-(-)-pinocarvyl acetate (B1210297) has been documented in a variety of plant species, highlighting its presence across different botanical families. nih.govneist.res.innih.gov Documented sources include plants such as Elsholtzia fruticosa, Targionia hypophylla, Angelica cyclocarpa, Angelica gigas, and Myrtus communis. nih.govneist.res.innih.gov Future research will likely expand this list by investigating previously unexplored flora. A key direction is the exploration of diverse chemotypes within these and other species. Chemotypes are distinct populations of a plant that exhibit differences in the chemical composition of their secondary metabolites. Investigating these variations can lead to the discovery of high-yield natural sources of trans-(-)-pinocarvyl acetate.
Furthermore, environments that are hotspots of biodiversity, such as marine ecosystems, remain a largely untapped resource for novel natural products and may yield new microorganisms or plants that produce this compound. mdpi.comnih.gov The systematic screening of essential oils from a wider range of terrestrial and marine organisms is a promising avenue for discovering new sources.
| Known Natural Sources of trans-(-)-Pinocarvyl acetate |
|---|
| Elsholtzia fruticosa nih.gov |
| Targionia hypophylla nih.gov |
| Angelica cyclocarpa neist.res.in |
| Angelica gigas nih.gov |
| Myrtus communis nih.gov |
Development of Greener Synthetic Routes and Biocatalytic Processes
Conventional chemical synthesis often relies on harsh conditions and hazardous materials. A major thrust in modern chemistry is the development of "green" synthetic routes that are more environmentally benign. For trans-(-)-pinocarvyl acetate, this involves exploring biocatalytic processes that utilize enzymes to perform chemical transformations with high specificity and under mild conditions. researchgate.net
Lipases, for instance, are widely used for the synthesis of esters like isoamyl acetate and show significant potential for the production of pinocarvyl acetate. mdpi.comresearchgate.net These enzymatic reactions can be conducted in greener solvents, such as supercritical CO2, or even in solvent-free systems, which reduces environmental impact. researchgate.net Future work will focus on identifying and engineering robust enzymes that can efficiently catalyze the acetylation of trans-(-)-pinocarveol to produce trans-(-)-pinocarvyl acetate with high yield and purity. nih.gov This approach not only aligns with the principles of green chemistry but also offers a pathway to highly pure enantiomeric products.
Refinement of Enantioselective Synthesis for Industrial and Research Applications
The biological activity of chiral molecules like trans-(-)-pinocarvyl acetate is often dependent on their specific stereochemistry. Therefore, methods for enantioselective synthesis—the ability to produce a single enantiomer—are of paramount importance for both research and potential industrial applications. While classical resolution methods exist, future research is directed towards more efficient and scalable techniques.
Lipase-mediated kinetic resolution is a proven strategy for separating enantiomers of terpenoids and related compounds. mdpi.com Further refinement of this technique could involve screening for more effective enzymes or optimizing reaction conditions to improve enantiomeric excess and yield. Additionally, advanced methods in asymmetric catalysis, such as those employing transition metal complexes with chiral ligands, offer precise control over stereochemistry and are an active area of investigation for the synthesis of complex natural products. researchgate.net The development of robust and cost-effective enantioselective routes is a critical step for making optically pure trans-(-)-pinocarvyl acetate more accessible for detailed biological studies.
Advanced Spectroscopic and Chromatographic Techniques for Trace Analysis
The detection and quantification of trans-(-)-pinocarvyl acetate in complex natural extracts or biological samples require highly sensitive and selective analytical methods. Future advancements will focus on refining spectroscopic and chromatographic techniques for trace-level analysis.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are foundational techniques for the separation of volatile compounds. nih.govnih.govnist.gov The coupling of these separation methods with Mass Spectrometry (MS), as in GC-MS and LC-MS, provides a powerful tool for both identification and quantification, even at very low concentrations. nih.gov A particularly promising area is the application of two-dimensional gas chromatography (GCxGC), which offers significantly enhanced resolution for separating components in highly complex mixtures like essential oils. researchgate.net These advanced hyphenated techniques are essential for metabolomic studies, quality control of natural products, and pharmacokinetic research.
| Technique | Application in trans-(-)-Pinocarvyl Acetate Analysis |
|---|---|
| Gas Chromatography (GC) | Separation and quantification in volatile mixtures like essential oils. nist.gov |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation of closely related compounds. nih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification based on mass-to-charge ratio. nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Highly efficient separation and identification with low detection limits. nih.gov |
| Two-Dimensional Gas Chromatography (GCxGC) | Enhanced separation of components in highly complex matrices. researchgate.net |
In-depth Computational Studies for Predictive Modeling of Properties and Reactions
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the modeling of reaction mechanisms. For trans-(-)-pinocarvyl acetate, in-depth computational studies can provide valuable insights that guide experimental work. Methods like Density Functional Theory (DFT) can be used to calculate the energies of different stereoisomers and predict the most likely outcomes of synthetic reactions, including enantioselectivity. researchgate.net
These predictive models can help in designing more efficient synthetic routes and in understanding the structural basis for the compound's physical and chemical properties. nih.govresearchgate.net Future research will likely involve more sophisticated modeling to simulate the interaction of trans-(-)-pinocarvyl acetate with biological targets such as enzymes or receptors, providing hypotheses about its mechanism of action that can be tested experimentally.
Elucidation of Complex Ecological Interactions and Signal Transduction Pathways
The biological role of many plant secondary metabolites involves complex interactions with other organisms and participation in cellular signaling. A significant frontier for future research is to elucidate the specific ecological functions of trans-(-)-pinocarvyl acetate and the molecular pathways through which it exerts its effects. Many terpenoids function as pheromones, defensive compounds against herbivores, or allelopathic agents. Determining whether trans-(-)-pinocarvyl acetate plays such a role in its natural environment is a key research question.
Furthermore, understanding how this molecule interacts with cellular systems requires the study of signal transduction pathways. nih.gov When a molecule like trans-(-)-pinocarvyl acetate acts on a cell, it may bind to a receptor, initiating a cascade of events known as a signaling pathway. khanacademy.org These pathways, which can involve G-protein-coupled receptors (GPCRs) or mitogen-activated protein kinase (MAPK) cascades, translate the external chemical signal into a specific cellular response. khanacademy.orgnih.govyoutube.com Currently, the specific pathways modulated by trans-(-)-pinocarvyl acetate are unknown. Future research combining molecular biology, proteomics, and bioinformatics will be crucial to identify its cellular targets and unravel the signaling networks it influences, thereby revealing its full biological significance.
Q & A
Q. Q. How should researchers address discrepancies in covariate adjustments when reporting trans-(-)-pinocarvyl acetate toxicity data in manuscripts?
- Methodological Answer : Maintain a consistent list of covariates (e.g., animal weight, solvent batch) across the Methods, Results, and Tables. Use footnotes to explain adjustments and provide raw vs. adjusted data in supplementary files. Peer reviewers should flag inconsistencies using tools like the FINER criteria to ensure transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
